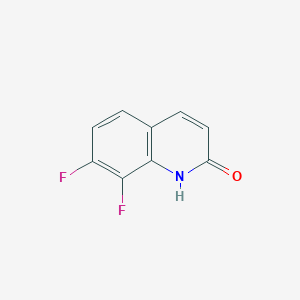
7,8-Difluoroquinolin-2(1H)-one
Cat. No. B8499864
M. Wt: 181.14 g/mol
InChI Key: NBQYPKURKQJHNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07875715B2
Procedure details


The compound was prepared from (2E)-N-(2,3-difluorophenyl)-3-phenylacrylamide (Intermediate 22) (7.4 g, 28.5 mmol) and aluminium trichloride (19 g, 142 mmol) as described for Intermediate 17. The crude cyclization product was obtained as a single regioisomer, which was used without further purification, 2 g light brown solid (37%).




Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]1[C:7]([F:8])=[CH:6][CH:5]=[CH:4][C:3]=1[NH:9][C:10](=[O:19])/[CH:11]=[CH:12]/C1C=CC=CC=1.[Cl-].[Cl-].[Cl-].[Al+3].BrC1C=C2C(C=CC(=O)N2)=CC=1>>[F:8][C:7]1[C:2]([F:1])=[C:3]2[C:4]([CH:12]=[CH:11][C:10](=[O:19])[NH:9]2)=[CH:5][CH:6]=1 |f:1.2.3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
7.4 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=C(C=CC=C1F)NC(\C=C\C1=CC=CC=C1)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
FC1=C(C=CC=C1F)NC(\C=C\C1=CC=CC=C1)=O
|
|
Name
|
|
|
Quantity
|
19 g
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Cl-].[Cl-].[Al+3]
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=C2C=CC(NC2=C1)=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude cyclization product was obtained as a single regioisomer, which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was used without further purification, 2 g light brown solid (37%)
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
FC1=CC=C2C=CC(NC2=C1F)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
